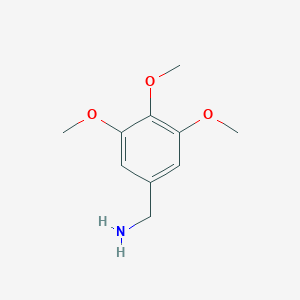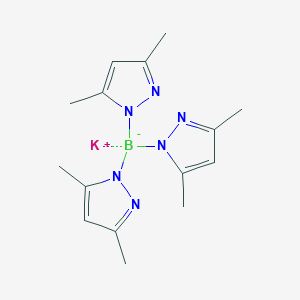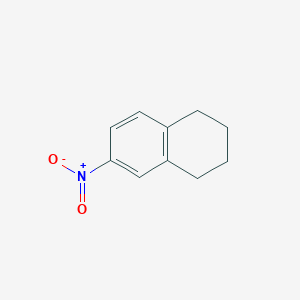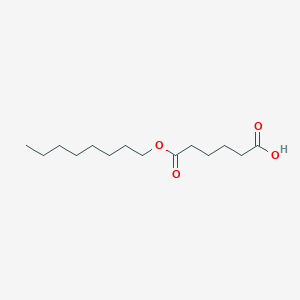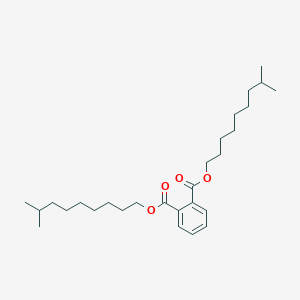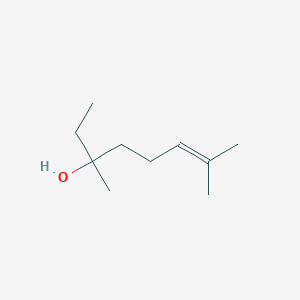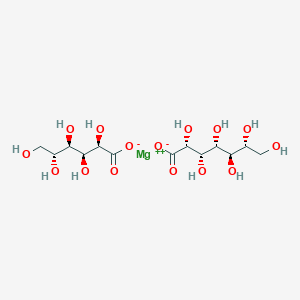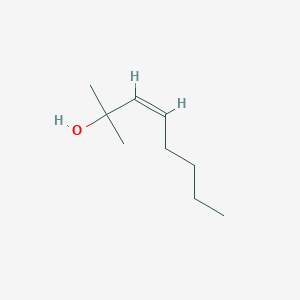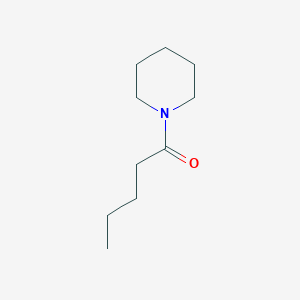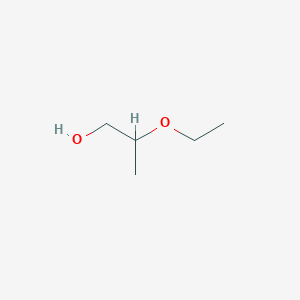
2-乙氧基-1-丙醇
描述
2-Ethoxy-1-propanol, also known as propylene glycol monoethyl ether, is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly address 2-Ethoxy-1-propanol, they do provide insights into related compounds and reactions that can help us understand the properties and behaviors of 2-Ethoxy-1-propanol.
Synthesis Analysis
The synthesis of related compounds, such as 1-methoxy-2-propanol, has been explored using different catalysts and reaction conditions. For instance, ZnMgAl catalysts derived from hydrotalcite-like compounds have been used to synthesize 1-methoxy-2-propanol from propylene oxide and methanol, achieving high conversion and selectivity under optimal conditions . Similarly, triethylamine has been employed as a catalyst for the synthesis of 1-methoxy-2-propanol from methanol and 1,2-epoxypropane, with the reaction parameters optimized for high conversion and selectivity . These studies suggest that the synthesis of 2-Ethoxy-1-propanol could potentially be achieved through similar catalytic processes, with the possibility of optimizing reaction conditions for desired outcomes.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Ethoxy-1-propanol has been investigated using various techniques. For example, X-ray crystallography, spectroscopic methods, and quantum chemical calculations have been used to characterize the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, revealing intramolecular and intermolecular interactions that stabilize the crystal structure . Additionally, the crystal structure of 2-ethoxy-spiro[2H-1,4,2-benzoxazaphosphorine-3(4H),1'-cycloheptane] 2-oxide has been determined, showing that the six-membered phosphorus heterocycle adopts an envelope conformation . These findings provide a basis for understanding the molecular structure of 2-Ethoxy-1-propanol, which may exhibit similar stabilizing interactions and conformations.
Chemical Reactions Analysis
The chemical behavior of 2-Ethoxy-1-propanol can be inferred from studies on related compounds. The oxidation kinetics of 1-ethoxy-2-propanol by ditelluratocuprate(III) in an alkaline medium have been examined, revealing a first-order dependence on the oxidant and fractional order with respect to the alcohol . This suggests that 2-Ethoxy-1-propanol may also undergo oxidation reactions in the presence of specific reagents and under certain conditions, with the reaction kinetics being influenced by factors such as the concentration of hydroxide ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of alcohols similar to 2-Ethoxy-1-propanol have been studied, particularly in the context of their interactions with water. For instance, the hydrogen-bonding interactions between small alcohols, including 2-propanol, and water have been characterized, demonstrating the formation of strong hydrogen bonds and the influence of these interactions on the stability of clathrate hydrates . Although 2-Ethoxy-1-propanol was not specifically studied, it is reasonable to assume that it would exhibit similar hydrogen-bonding capabilities and miscibility with water due to its structural similarities.
科学研究应用
Application in Industrial Chemistry
2-Ethoxy-1-propanol is used as a solvent for a wide variety of resins such as epoxies, acrylic, alkyds, polyesters, nitrocellulose, and polyurethanes . It is also used in the surface coating and printing industries .
Method of Application
In the surface coating and printing industries, 2-Ethoxy-1-propanol is used to regulate the flow, leveling, and coalescence of surface coatings . The specific method of application can vary depending on the type of coating or printing process being used, but generally involves mixing the 2-Ethoxy-1-propanol with the other ingredients in the coating or ink, then applying it to the surface to be coated or printed.
Application in Cleaning Products
2-Ethoxy-1-propanol is used in the production of cleaning products . It acts as a solvent and helps in removing grease and paint .
Method of Application
Application in De-Icing and Anti-Icing Formulations
2-Ethoxy-1-propanol is also used as an intermediate in the production of de-icing and anti-icing formulations .
Method of Application
Application in Agro-Chemicals
2-Ethoxy-1-propanol is used as an intermediate in the production of agro-chemicals .
Method of Application
Application in Paint Remover
2-Ethoxy-1-propanol is also used in the production of paint removers .
安全和危害
属性
IUPAC Name |
2-ethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBNVYPMOFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864870 | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-propanol | |
CAS RN |
19089-47-5 | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXY-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JHT6036A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
